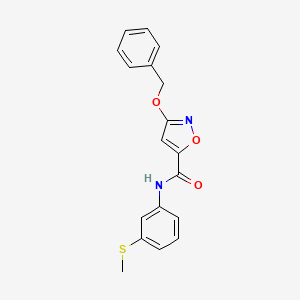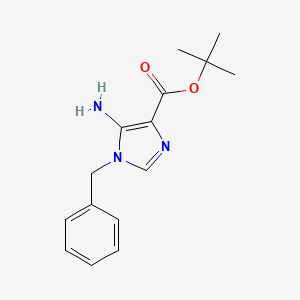![molecular formula C17H11BrClN5 B2494067 N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-76-3](/img/structure/B2494067.png)
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H11BrClN5 and its molecular weight is 400.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, which include the compound , exhibit affinity for A1 adenosine receptors. Research has explored the synthesis of analogues with different substituents, showing that certain groups can enhance receptor affinity. This is particularly relevant in the development of drugs targeting adenosine receptors, which play a role in cardiovascular, neurological, and immunological functions (Harden, Quinn, & Scammells, 1991).
Antimicrobial Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have been incorporated into materials like polyurethane varnish and printing ink paste for antimicrobial surface coating. Such coatings have shown significant antimicrobial effects, suggesting potential applications in healthcare and industry to reduce microbial contamination (El‐Wahab et al., 2015).
Herbicidal Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated herbicidal activity. These compounds can inhibit the growth of certain plants, such as Brassica napus and Echinochloa crusgalli, suggesting potential applications in agriculture for weed control (Luo, Zhao, Zheng, & Wang, 2017).
Antiviral Properties
- Research on pyrazolo[3,4-d]pyrimidine derivatives has also identified compounds with promising antiviral activities. These compounds, tested against viruses like herpes simplex virus, show potential for development into antiviral medications (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Anticancer and Anti-inflammatory Applications
- Pyrazolo[3,4-d]pyrimidines have been explored for their anticancer properties. Some derivatives show cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Additionally, their anti-inflammatory properties have been studied, with certain derivatives exhibiting activity comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects (Rahmouni et al., 2016).
Direcciones Futuras
Future research on this compound could potentially explore its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its potential uses in medicinal chemistry, given the biological activities that have been reported for other pyrazolo[3,4-d]pyrimidine derivatives .
Mecanismo De Acción
Target of Action
The primary target of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound: interacts with its target EGFR-TK, inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR-TK by This compound affects several downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are crucial for cell proliferation, survival, and differentiation .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests typically assess absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound .
Result of Action
The result of the action of This compound is a significant decrease in cell proliferation and survival, as evidenced by its anti-proliferative activity against NCI 60 cancer cell lines . It also induces cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZLFMEDZDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2493986.png)

![N-cycloheptyl-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2494005.png)
